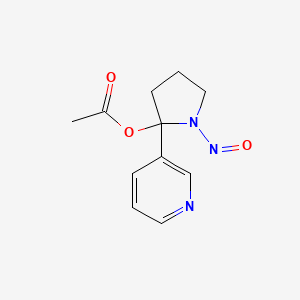
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) typically involves the nitrosation of 2-(3-pyridinyl)-2-pyrrolidinol. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters.
科学研究应用
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) involves its interaction with molecular targets and pathways within biological systems. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. Additionally, the compound may interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
相似化合物的比较
- 1-Nitroso-2-(3-pyridyl)pyrrolidine
- 1-Nitroso-2-(3-pyridyl)piperidine
- N-Nitrosoanabasine
Comparison: 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol acetate (ester) is unique due to its acetate ester group, which can influence its solubility, reactivity, and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
68743-64-6 |
|---|---|
分子式 |
C11H13N3O3 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
(1-nitroso-2-pyridin-3-ylpyrrolidin-2-yl) acetate |
InChI |
InChI=1S/C11H13N3O3/c1-9(15)17-11(5-3-7-14(11)13-16)10-4-2-6-12-8-10/h2,4,6,8H,3,5,7H2,1H3 |
InChI 键 |
OLAOIPARZCCLIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CCCN1N=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


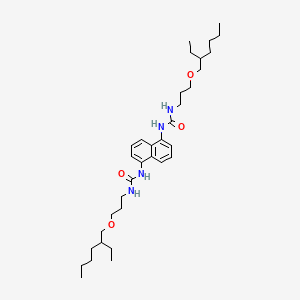
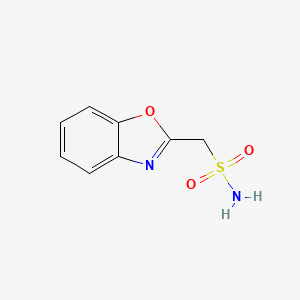
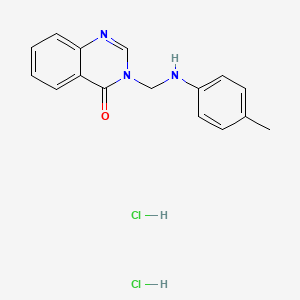
![5-Oxabicyclo[2.1.0]pent-2-ene](/img/structure/B14455868.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)propan-1-one](/img/structure/B14455875.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)


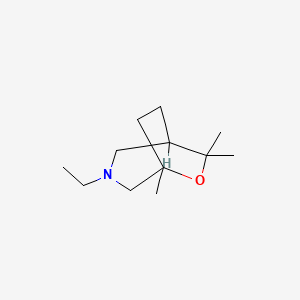
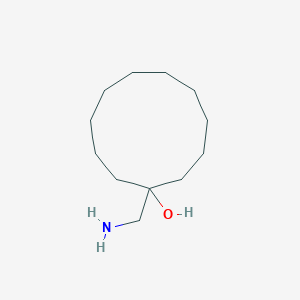
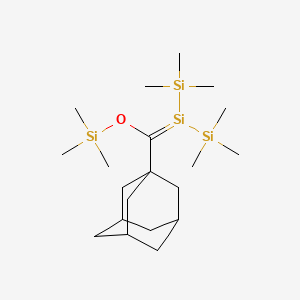
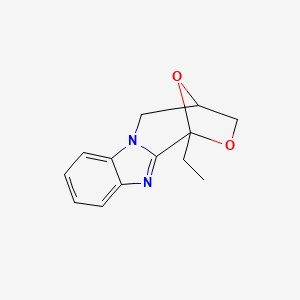
![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)

